

Synthesis and Characterization of 4-Bromo-N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-N-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **4-Bromo-N-methylaniline**, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines a detailed experimental protocol for its preparation via N-methylation of 4-bromoaniline and presents its key physical and spectroscopic properties in a structured format for easy reference.

Synthesis of 4-Bromo-N-methylaniline

The synthesis of **4-Bromo-N-methylaniline** can be achieved through the N-methylation of 4-bromoaniline. A common and effective method involves the use of methanol as the methylating agent in the presence of an iridium catalyst.

Experimental Protocol: N-methylation of 4-bromoaniline

This procedure outlines the synthesis of **4-Bromo-N-methylaniline** from 4-bromoaniline using a 2-arylbenzo[d]oxazole NHC-Ir(III) complex as a catalyst.^[1]

Materials:

- 4-bromoaniline
- Methanol (CH₃OH)

- 2-Arylbenzo[d]oxazole NHC-Ir(III) catalyst
- Ethyl acetate (EtOAc)
- Petroleum ether (PE)
- Anhydrous sodium sulfate (Na_2SO_4)
- Argon gas

Equipment:

- Pressure tube with a magnetic stir bar
- Schlenk line or glovebox for inert atmosphere operations
- Rotary evaporator
- Column chromatography setup
- Standard laboratory glassware

Procedure:

- To a pressure tube, add 4-bromoaniline (1.0 mmol), the 2-arylbenzo[d]oxazole NHC-Ir(III) catalyst (typically 1-2 mol%), and methanol (5 mL).
- Seal the pressure tube and purge with argon for 15 minutes to ensure an inert atmosphere.
- Place the reaction mixture in a preheated oil bath at 150°C and stir for 12-24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v).^[1]

- Combine the fractions containing the pure product and evaporate the solvent to yield **4-Bromo-N-methylaniline** as a colorless oil.^[1] A yield of 96% has been reported for this method.^[1]

Characterization of 4-Bromo-N-methylaniline

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-Bromo-N-methylaniline**. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ BrN	^[2] ^[3]
Molecular Weight	186.05 g/mol	^[2]
Appearance	Colorless to yellow or purple liquid/solid	^[3] ^[4]
Boiling Point	259-260 °C	^[5]
Density	1.482 g/mL	^[5]
Refractive Index (n ₂₀ /D)	1.613	^[5] ^[6]

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.13	d	7.9	2H, Ar-H
6.34	d	8.0	2H, Ar-H
3.59	s	-	1H, N-H
2.65	s	-	3H, N-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

2.2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
148.34	Ar-C (C-N)
131.88	Ar-C
113.98	Ar-C
108.76	Ar-C (C-Br)
30.72	N-CH ₃

Solvent: CDCl₃, Frequency: 101 MHz[1]

2.2.3. Mass Spectrometry

m/z Value	Interpretation
184.98	[M] ⁺ (Calculated for C ₇ H ₈ ⁷⁹ BrN: 185.02)

Technique: GC-MS[1]

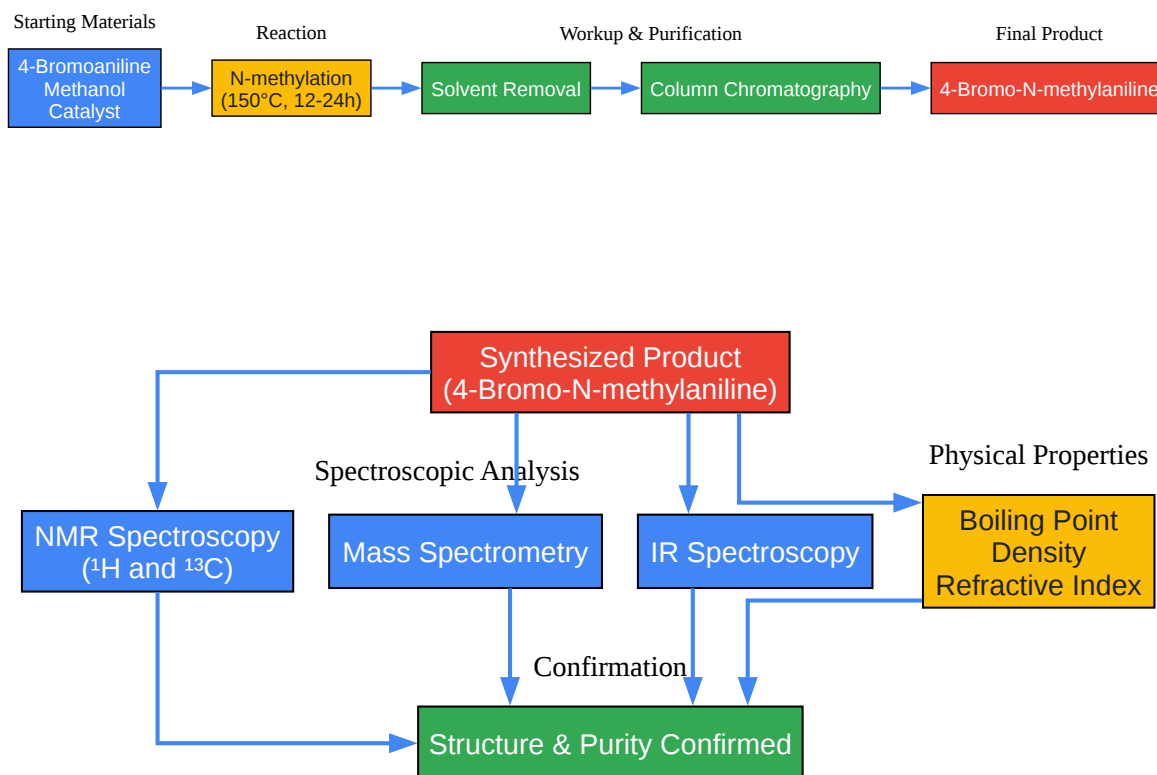
2.2.4. Infrared (IR) Spectroscopy

While a detailed peak table from a single source is not available, the IR spectrum of **4-Bromo-N-methylaniline** would be expected to show characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C-H aliphatic stretching (around 2800-3000 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). The C-Br stretch would appear in the fingerprint region at lower wavenumbers.

Visualizing the Workflow

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **4-Bromo-N-methylaniline**.



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